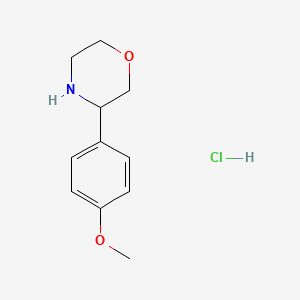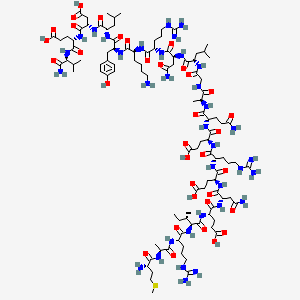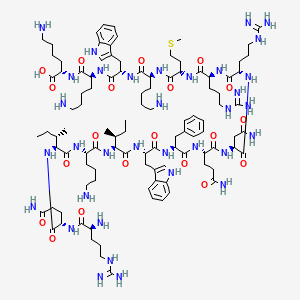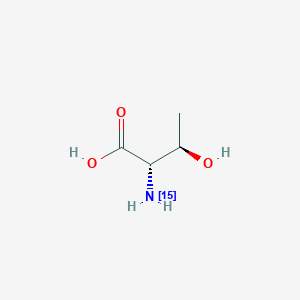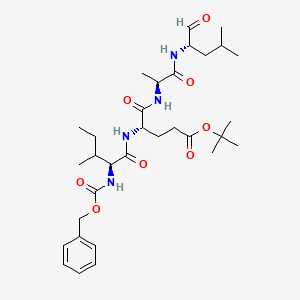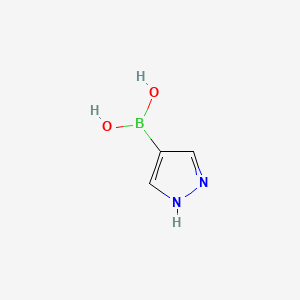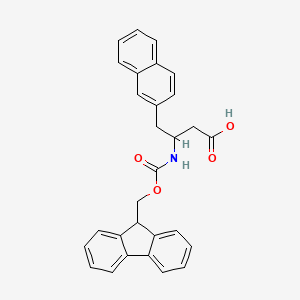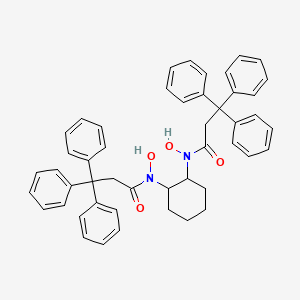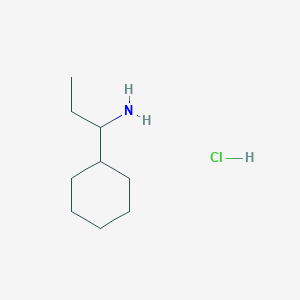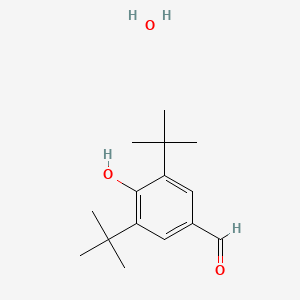![molecular formula C25H15B B1632183 1-bromo-9,9'-Spirobi[9H-fluoreno] CAS No. 1450933-18-2](/img/structure/B1632183.png)
1-bromo-9,9'-Spirobi[9H-fluoreno]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-9,9’-Spirobi[9H-fluorene] is an organic compound with the molecular formula C25H15Br. It is a derivative of spirobifluorene, characterized by the presence of a bromine atom at the 1-position of the spirobifluorene structure. This compound is notable for its rigid, planar structure and high fluorescence quantum yield, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
1-bromo-9,9’-Spirobi[9H-fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for use in bioimaging and as fluorescent probes due to their high fluorescence quantum yield.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
Target of Action
It’s known that spirobifluorene-based compounds are often used in the synthesis of conjugated microporous polymers .
Mode of Action
It’s known that spirobifluorene-based compounds can interact with their targets to form complex structures, such as conjugated microporous polymers .
Pharmacokinetics
It’s known that the compound has a molecular weight of 3953 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that spirobifluorene-based compounds can be used as hole transporting materials in the fabrication of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 1-Bromo-9,9’-Spirobi[9H-Fluorene] can be influenced by various environmental factors. For instance, it’s known that the compound has good thermal stability , which suggests that it can maintain its structure and function under varying temperature conditions.
Análisis Bioquímico
Biochemical Properties
It is known that spirobifluorenes, a class of compounds to which 1-bromo-9,9’-Spirobi[9H-fluorene] belongs, have robust structures and two perpendicularly arranged π systems . These properties make them useful in organic electronics .
Molecular Mechanism
It is known that spirobifluorenes can be used in the synthesis of conjugated microporous polymers, which can potentially be used as a gas absorbent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-9,9’-Spirobi[9H-fluorene] can be synthesized through a bromination reaction of 9,9’-spirobifluorene. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1-bromo-9,9’-Spirobi[9H-fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-9,9’-Spirobi[9H-fluorene] primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-coupling reactions: It can undergo Suzuki, Stille, or Heck coupling reactions to form carbon-carbon bonds with different aryl or vinyl groups
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-spirobifluorene derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a phenyl-spirobifluorene derivative .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-9,9’-Spirobi[9H-fluorene]: Similar structure but with the bromine atom at the 4-position, leading to different reactivity and applications.
9,9’-Spirobifluorene: The parent compound without the bromine atom, used as a precursor in the synthesis of various derivatives
Uniqueness
1-bromo-9,9’-Spirobi[9H-fluorene] is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its high fluorescence quantum yield and stability make it particularly valuable in optoelectronic applications .
Propiedades
IUPAC Name |
1-bromo-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-23-15-7-11-19-18-10-3-6-14-22(18)25(24(19)23)20-12-4-1-8-16(20)17-9-2-5-13-21(17)25/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISECWDPWDTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

